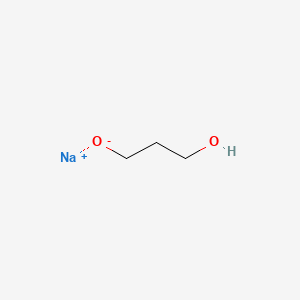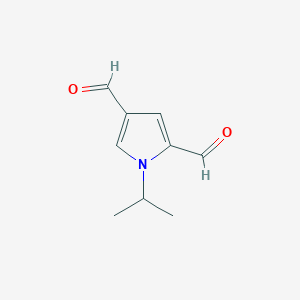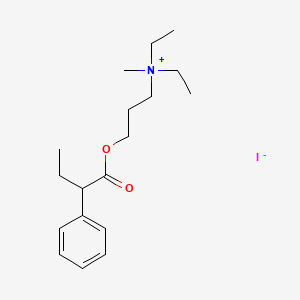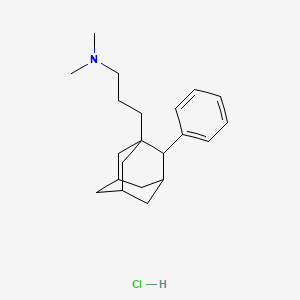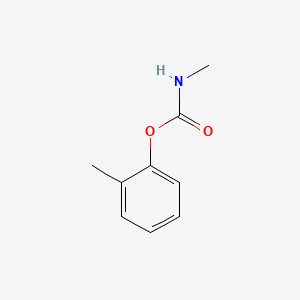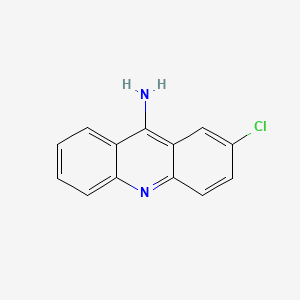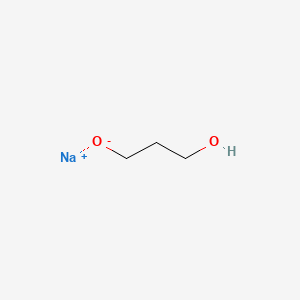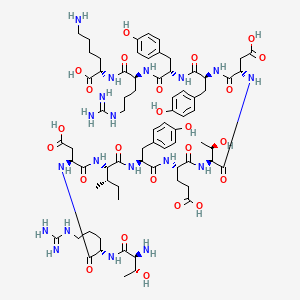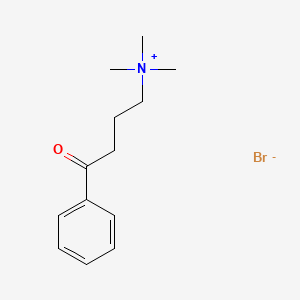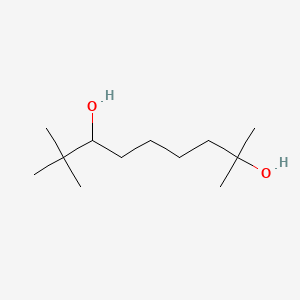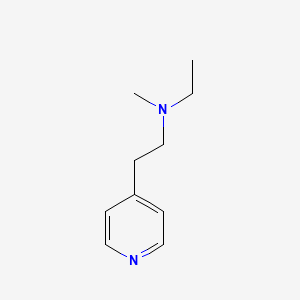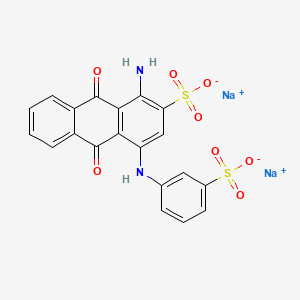
Disodium 1-amino-9,10-dihydro-9,10-dioxo-4-(m-sulphonatoanilino)anthracene-2-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 1-amino-9,10-dihydro-9,10-dioxo-4-(m-sulphonatoanilino)anthracene-2-sulphonate is a synthetic organic compound known for its vibrant blue color. It is commonly used as a dye in various industrial applications, including textiles and inks. The compound is characterized by its anthraquinone structure, which contributes to its stability and color properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium 1-amino-9,10-dihydro-9,10-dioxo-4-(m-sulphonatoanilino)anthracene-2-sulphonate typically involves the reaction of anthraquinone derivatives with sulfonating agentsThe reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale sulfonation processes, where anthraquinone derivatives are treated with sulfuric acid or oleum. The reaction mixture is then neutralized with sodium hydroxide to form the disodium salt. The process is optimized for high yield and purity, ensuring the compound meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
Disodium 1-amino-9,10-dihydro-9,10-dioxo-4-(m-sulphonatoanilino)anthracene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The sulfonate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and are conducted under controlled temperatures.
Major Products Formed
The major products formed from these reactions include various anthraquinone derivatives, which can be further utilized in different applications, such as dyes and pigments .
Wissenschaftliche Forschungsanwendungen
Disodium 1-amino-9,10-dihydro-9,10-dioxo-4-(m-sulphonatoanilino)anthracene-2-sulphonate has several scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for the detection of metal ions.
Biology: Employed as a staining agent in microscopy to visualize cellular components.
Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of inks.
Wirkmechanismus
The mechanism of action of disodium 1-amino-9,10-dihydro-9,10-dioxo-4-(m-sulphonatoanilino)anthracene-2-sulphonate involves its ability to absorb light and transfer energy. This property makes it effective as a dye and in photodynamic therapy. The compound interacts with molecular targets such as nucleic acids and proteins, leading to changes in their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Disodium 1-amino-4-(3-(4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-sulphonatoanilino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate
- 4-Amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxo-2-anthracenesulfonic acid sodium salt
Uniqueness
Disodium 1-amino-9,10-dihydro-9,10-dioxo-4-(m-sulphonatoanilino)anthracene-2-sulphonate is unique due to its specific sulfonate and anilino groups, which confer distinct chemical and physical properties. These properties make it particularly suitable for applications requiring high stability and vibrant color .
Eigenschaften
CAS-Nummer |
25492-74-4 |
|---|---|
Molekularformel |
C20H12N2Na2O8S2 |
Molekulargewicht |
518.4 g/mol |
IUPAC-Name |
disodium;1-amino-9,10-dioxo-4-(3-sulfonatoanilino)anthracene-2-sulfonate |
InChI |
InChI=1S/C20H14N2O8S2.2Na/c21-18-15(32(28,29)30)9-14(22-10-4-3-5-11(8-10)31(25,26)27)16-17(18)20(24)13-7-2-1-6-12(13)19(16)23;;/h1-9,22H,21H2,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 |
InChI-Schlüssel |
MZXGRPQTHVGYNK-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=CC=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![calcium;2-[carboxylatomethyl(carboxymethyl)amino]acetate](/img/structure/B13754054.png)
